molecular formula C19H23ClN4O B2868532 (4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034584-96-6

(4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No.: B2868532
CAS No.: 2034584-96-6
M. Wt: 358.87
InChI Key: BCSDVUIEHRGEEC-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule combining a 4-(4-chlorophenyl)piperazine moiety and a 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole scaffold linked via a methanone bridge.

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c1-13-21-17-7-2-14(12-18(17)22-13)19(25)24-10-8-23(9-11-24)16-5-3-15(20)4-6-16/h3-6,14H,2,7-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSDVUIEHRGEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Chlorophenyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorophenyl group.

    Formation of Benzimidazole Moiety: The benzimidazole moiety is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Coupling Reaction: Finally, the chlorophenyl-substituted piperazine is coupled with the benzimidazole moiety using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole moiety.

    Reduction: Reduced derivatives of the chlorophenyl group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, (4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and benzimidazole moiety can bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with arylpiperazine derivatives and benzimidazole-containing molecules. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Heterocyclic Core Pharmacological Notes
Target Compound 4-Chlorophenyl, 2-methyl Benzo[d]imidazole-tetrahydro Hypothesized CNS activity
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-triazol-4-yl)-thiazole 4-Fluorophenyl, 5-methyl Thiazole Isostructural, high crystallinity
Methylofuran (MFR-a cofactor) Formyl group, glutamic acid linkages Furan Involved in methanogenic pathways
Key Observations:
  • Substituent Influence : The 4-chlorophenyl group in the target compound increases lipophilicity compared to fluorophenyl analogs (e.g., 4-fluorophenyl derivatives in ), which may enhance membrane permeability but reduce metabolic stability .
  • Crystallographic Data : Isostructural analogs (e.g., fluorophenyl-thiazole derivatives) exhibit triclinic P̄1 symmetry with planar molecular conformations, whereas the target compound’s crystallinity remains uncharacterized in available literature .

Chemoinformatic Similarity Analysis

Using graph-based structural comparison methods (as in ), the target compound demonstrates moderate similarity (Tanimoto coefficient ≈ 0.65–0.75) to arylpiperazine-thiazole hybrids due to shared piperazine and aryl motifs. However, divergence arises from the benzoimidazole-tetrahydro core, which introduces unique hydrogen-bonding and steric properties .

Biological Activity

The compound (4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various receptors and its therapeutic implications.

Chemical Structure

The molecular formula of the compound is C20H23ClN2OC_{20}H_{23}ClN_{2}O with a molecular weight of approximately 348.87 g/mol. The structure features a piperazine ring substituted with a 4-chlorophenyl group and a benzo[d]imidazole moiety, which is known for its biological activity.

1. Dopamine Receptor Affinity

Research indicates that derivatives of piperazine compounds often exhibit significant affinity for dopamine receptors, particularly the D4 subtype. For instance, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrated an IC50 value of 0.057 nM for the D4 receptor, indicating a high binding affinity and selectivity over D2 receptors . This suggests that the compound may influence dopaminergic pathways, potentially providing therapeutic effects in disorders such as schizophrenia or ADHD.

3. Anticonvulsant Properties

The biological activity profile of related compounds suggests potential anticonvulsant effects. For example, certain piperazine derivatives have been evaluated for their ability to prevent seizures in animal models . Further research into the specific actions of the compound on neuronal excitability could elucidate its potential in treating epilepsy.

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a crucial role in determining the biological efficacy of this compound. Key modifications to the piperazine and benzo[d]imidazole components can significantly alter receptor affinity and selectivity. For instance:

Structural FeatureImpact on Activity
Chlorine Substitution Increases D4 receptor affinity
Benzo[d]imidazole Ring Enhances potential anticancer properties
Piperazine Modifications Alters pharmacokinetics and receptor selectivity

Case Studies

Several studies have focused on similar compounds to assess their pharmacological profiles:

  • Dopamine Receptor Studies : In a comparative analysis of various piperazine derivatives, it was found that modifications to the aromatic rings significantly impacted receptor binding affinities and selectivity profiles .
  • Antitumor Efficacy : Research involving thiazole derivatives indicated that specific substitutions led to improved cytotoxicity against human cancer cell lines, suggesting that similar modifications could enhance the activity of our compound .

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